

Application Notes and Protocols for Tazomeline Dosage and Administration in Rodent Models

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Compound of Interest

Compound Name: Tazomeline

Cat. No.: B143990

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of **Tazomeline** (xanomeline) dosage and administration in rodent models for preclinical research. It includes structured data tables for easy comparison of dosages across different studies, detailed experimental protocols for key behavioral assays, and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: Tazomeline Dosage in Rodent Models

The following tables summarize the quantitative data from various studies on the administration of **Tazomeline** (xanomeline) and its derivatives in rat and mouse models.

Table 1: **Tazomeline** (Xanomeline) Dosage and Administration in Rat Models

Rodent Model (Species, Strain)	Application/ Test	Dosage (mg/kg)	Route of Administration	Vehicle	Key Findings/Observations
Rat, Sprague-Dawley	Novel Object Recognition (NOR)	30	Intraperitoneal (i.p.)	Saline	Effectively counteracted cognitive deficits induced by amphetamine and ketamine.[1]
Rat, Wistar	Electroencephalogram (EEG)	1, 3, 10	Subcutaneous (s.c.)	Not Specified	Elicited dose-dependent, robust increases in wakefulness. [2]

Table 2: **Tazomeline** (Xanomeline) and Derivative Dosage and Administration in Mouse Models

Rodent Model (Species, Strain)	Compound	Application/Test	Dosage (mg/kg)	Route of Administration	Vehicle	Key Findings/Observations
Mouse, C57Bl/6NTac, ICR	Xanomeline	Conditioned Avoidance Response, Locomotor Activity (LMA)	30	Intraperitoneal (i.p.) or Subcutaneous (s.c.)	Saline	A 30 mg/kg dose produced maximal efficacy in inhibiting avoidance responses and reversing PCP-induced locomotor activity, leading to its selection for imaging studies.[2]
Mouse, Nonpathologically aged	Xanomeline	Wakefulness and Sleep Analysis	3, 10, 30	Not Specified	Not Specified	The 30 mg/kg dose led to an extended increase in wakefulness, while lower doses had varied effects on wake and

						sleep patterns.[3]
						Demonstrated improved performance in behavioral tests designed to assess fear cognition. [4]
Mouse, Aged	EUK1001 (Xanomeline derivative)	Contextual Fear Conditioning, Passive Avoidance	0.1, 0.5, 1.0	Intraperitoneal (i.p.)	Not Specified	
						Utilized as a positive control, this dose resulted in improved performance in behavioral assays.[4]
Mouse, Aged	Xanomeline	Contextual Fear Conditioning, Passive Avoidance	1.0	Intraperitoneal (i.p.)	Not Specified	

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating the effects of **Tazomeline** in rodent models.

Protocol for Novel Object Recognition (NOR) Task in Rats

This protocol is adapted from a study investigating the therapeutic efficacy of xanomeline on psychotropic drug-induced cognitive dysfunction.[1]

- Animals: Male Sprague-Dawley rats.
- Drug Preparation: Xanomeline is to be dissolved in a sterile saline solution.
- Administration: To assess its potential to mitigate drug-induced cognitive deficits, xanomeline at a dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection 30 minutes prior to the administration of a psychotropic agent like amphetamine or ketamine.[1]
- NOR Procedure:
 - Habituation: For two consecutive days, individual rats are placed in the empty testing arena for a predetermined period to acclimate to the environment.
 - Training (Familiarization) Phase: Two identical objects are positioned in the arena, and the rat is permitted to explore them for a set duration.
 - Testing Phase: Following a retention interval, one of the familiar objects is substituted with a novel one. The rat is then returned to the arena, and the time spent exploring both the novel and familiar objects is meticulously recorded.
 - Data Analysis: A discrimination index, calculated as (time spent with the novel object) / (total exploration time), is used to quantify recognition memory.

Protocol for Conditioned Avoidance Response in Mice

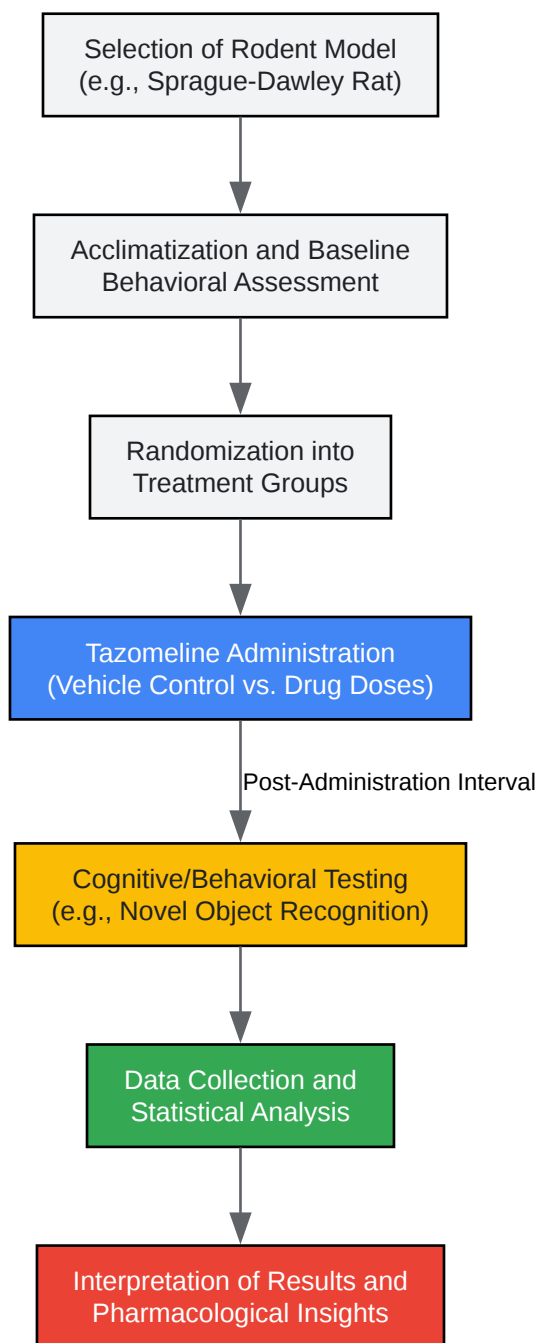
This protocol is based on dose-selection studies for xanomeline.[2]

- Animals: C57Bl/6NTac mice.
- Drug Preparation: Xanomeline tartrate is dissolved in a sterile saline solution.
- Administration: Xanomeline is administered either intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 1 to 30 mg/kg.[2]
- Apparatus: A two-compartment shuttle box with a connecting gate and a grid floor capable of delivering a mild foot shock. The setup includes a conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), typically a foot shock.

- Procedure:
 - Acquisition Phase: Mice undergo training to associate the CS with the impending US. A trial commences with the presentation of the CS. An avoidance response is recorded if the mouse moves to the adjacent compartment before the US is delivered.
 - Testing Phase: Subsequent to drug administration, the number of successful avoidance responses is recorded.
 - Data Analysis: The effect of the drug on conditioned learning is determined by calculating the percentage of avoidance responses.

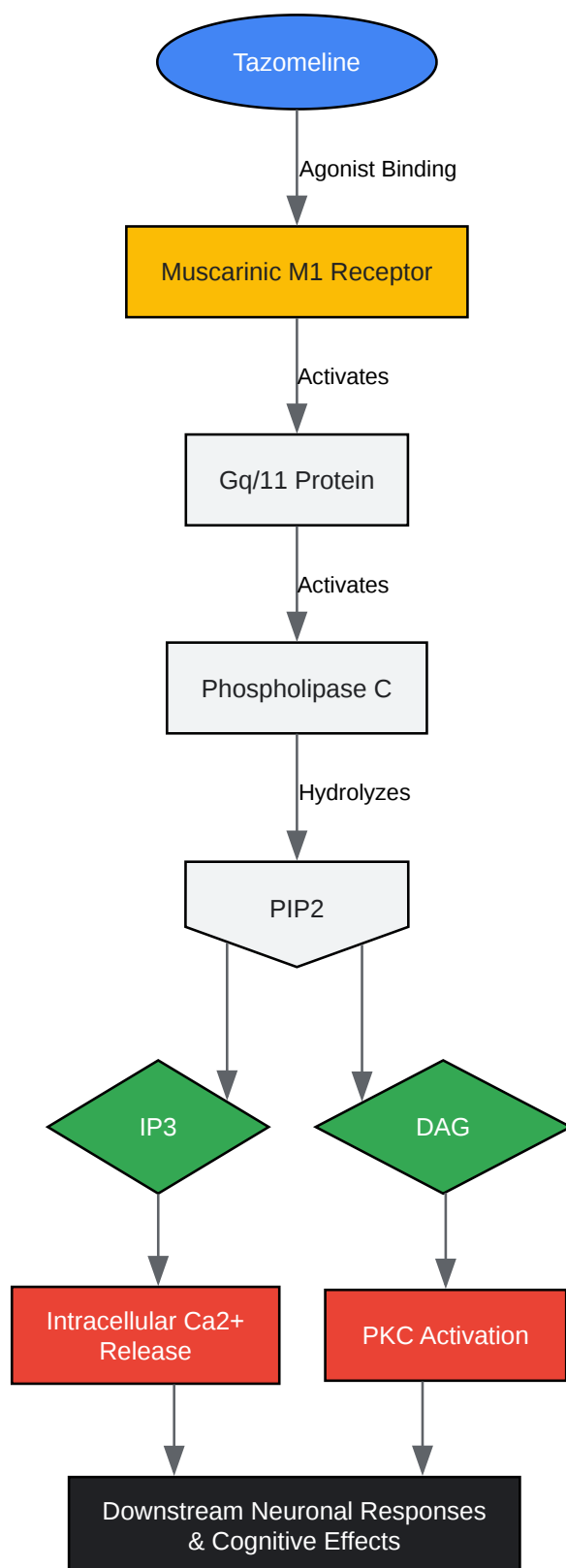
Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams



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Caption: General experimental workflow for assessing **Tazomeline**'s cognitive effects.



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